6-Bromo-3-methyl-1-tosyl-1H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13BrN2O2S |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
6-bromo-3-methyl-1-(4-methylphenyl)sulfonylindazole |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-3-6-13(7-4-10)21(19,20)18-15-9-12(16)5-8-14(15)11(2)17-18/h3-9H,1-2H3 |
InChI Key |
BXYBJQFKEHACTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)Br)C(=N2)C |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 3 Methyl 1 Tosyl 1h Indazole
Strategies for Indazole Ring Formation
The construction of the indazole skeleton is a critical step, and several strategic approaches have been established, including cycloaddition reactions, oxidative cyclizations, and metal-catalyzed processes.
A robust method for constructing the 1H-indazole skeleton is through a [3+2] annulation or cycloaddition reaction involving arynes and hydrazones. organic-chemistry.orgnih.gov This approach is particularly effective for preparing 3-substituted indazoles. acs.org The reaction proceeds by generating a highly reactive aryne intermediate, which then undergoes a 1,3-dipolar cycloaddition with a diazo compound formed in situ from an N-tosylhydrazone. organic-chemistry.orgnih.gov
To synthesize the 6-bromo-3-methyl-1H-indazole core via this method, a 4-bromo-benzyne precursor would be required, which would react with the N-tosylhydrazone derived from acetaldehyde. The reaction conditions are typically mild, often utilizing a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF) to generate the aryne from a suitable precursor, such as an o-(trimethylsilyl)aryl triflate. organic-chemistry.orgorganic-chemistry.org This method accommodates a variety of aryl, vinyl, and, to a lesser extent, alkyl groups at the 3-position. nih.govacs.org
Table 1: Representative Conditions for [3+2] Annulation of Arynes and N-Tosylhydrazones
| Aryne Precursor | Hydrazone | Fluoride Source | Solvent | Outcome | Reference |
|---|---|---|---|---|---|
| o-(trimethylsilyl)aryl triflate | N-Tosylhydrazone | CsF or TBAF | MeCN or THF | 3-substituted 1H-indazoles | organic-chemistry.orgorganic-chemistry.org |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Aldehyde N-tosylhydrazones | CsF | MeCN | 3-substituted 1H-indazoles | nih.gov |
Oxidative cyclization represents another significant strategy for assembling the indazole ring. These methods often involve the formation of an N-N bond in the final ring-closing step. One such approach involves the oxidative cyclization of 2-aminomethyl-phenylamines. nih.govorganic-chemistry.org This N-N bond-forming reaction can be used to access various tautomeric forms of indazoles. nih.gov For the specific target, a starting material like 1-(4-bromo-2-aminophenyl)ethan-1-amine would undergo intramolecular cyclization under oxidative conditions to yield 6-bromo-3-methyl-1H-indazole.
Another prominent method is the [bis(trifluoroacetoxy)iodo]benzene (PIFA)-mediated oxidative C–N bond formation using readily available arylhydrazones. nih.gov This protocol is noted for its broad substrate scope and tolerance of various functional groups, offering a reliable pathway for constructing substituted 1H-indazoles. nih.gov
Table 2: Oxidative Cyclization Strategies for Indazole Synthesis
| Starting Material | Reagent/Catalyst | Key Transformation | Outcome | Reference |
|---|---|---|---|---|
| 2-Aminomethyl-phenylamines | (NH₄)₂MoO₄ / H₂O₂ | N-N Bond-Forming Oxidative Cyclization | 1H-, 2H-, and 3H-Indazoles | nih.govorganic-chemistry.org |
| Arylhydrazones | PIFA | Oxidative C-N Bond Formation | Substituted 1H-Indazoles | nih.gov |
| 2-Aminophenones | Hydroxylamine derivatives | One-pot condensation/cyclization | 1H-Indazoles | organic-chemistry.org |
Metal-catalyzed reactions, particularly those involving palladium, rhodium, and cobalt, provide powerful and efficient routes to the indazole ring system. nih.govacs.org These methods often rely on C-H bond functionalization followed by cyclization. nih.govacs.org For instance, rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes followed by cyclative capture and aromatization is an effective one-step synthesis of N-aryl-2H-indazoles. acs.org A similar transformation using cobalt(III) catalysts has also been developed, offering a more cost-effective approach. acs.orgnih.gov
Palladium-catalyzed intramolecular carbon-nitrogen bond formation is another key strategy. nih.gov This approach typically starts with a functionalized precursor, such as an o-haloaryl derivative, and uses a palladium catalyst in combination with a suitable ligand and base to facilitate the ring-closing reaction under mild conditions. nih.gov Copper catalysis has also been employed in the coupling of 2-halobenzonitriles with hydrazine derivatives to produce substituted 3-aminoindazoles through a cascade process. organic-chemistry.org Iron-catalyzed C(sp3)-H amination-cyclization has also emerged as a method for constructing fused imidazole ring systems. organic-chemistry.orgresearchgate.net
Regioselective Functionalization at Nitrogen (N1) for Tosylation
Once the 6-bromo-3-methyl-1H-indazole scaffold is obtained, the final step is the attachment of the tosyl (p-toluenesulfonyl) group. Direct N-functionalization of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, making regioselectivity a significant challenge. nih.govnih.gov The distribution of these regioisomers is highly dependent on steric and electronic factors of the indazole ring, as well as the reaction conditions employed. beilstein-journals.orgnih.gov
Achieving high selectivity for the N1-tosyl isomer requires careful optimization of reaction conditions. The choice of base and solvent system is critical in directing the substitution. Studies on N-alkylation, the principles of which are applicable to N-tosylation, have shown that using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) strongly favors the formation of the N1-substituted product. beilstein-journals.orgnih.gov This preference is often attributed to the reaction being under thermodynamic control, where the more stable 1H-indazole tautomer's anion reacts to form the thermodynamically favored N1 product. nih.gov
Conversely, conditions that favor kinetic control can lead to the N2 isomer. researchgate.net The electronic nature of substituents on the indazole ring also plays a crucial role. Electron-withdrawing groups at the C3 position can enhance N1 selectivity, particularly when using bases with cations that can coordinate with both the N2 nitrogen and the substituent. nih.govresearchgate.net In the case of 6-bromo-3-methyl-1H-indazole, the methyl group at C3 provides some steric hindrance that can influence the N1/N2 ratio. However, the use of NaH in THF remains a promising condition for achieving high N1-regioselectivity. beilstein-journals.org
Table 3: Conditions Influencing N1/N2 Regioselectivity in Indazole Functionalization
| Reagents | Solvent | Predominant Isomer | Postulated Control | Reference |
|---|---|---|---|---|
| NaH / Alkyl Bromide | THF | N1 | Thermodynamic | beilstein-journals.orgnih.gov |
| K₂CO₃ / Alkyl Bromide | DMF | Mixture of N1 and N2 | Variable | nih.gov |
| DEAD, PPh₃ / Alcohol (Mitsunobu) | THF | N2 | Kinetic | nih.gov |
| Cs₂CO₃ / Tosylate | Dioxane | N1 (with C3-ester) | Chelation-assisted | nih.gov |
Density Functional Theory (DFT) calculations have provided significant insights into the factors governing N1/N2 regioselectivity in the functionalization of indazoles. nih.govsemanticscholar.org These studies support the experimental observations and help rationalize the reaction outcomes. One key finding is the energetic difference between the two competing transition states leading to the N1 and N2 products. wuxibiology.com
Furthermore, computational models have highlighted the importance of chelation in directing N1 substitution. nih.govresearchgate.net When an indazole possesses an electron-withdrawing group capable of coordination at the C3 position (e.g., an ester), the cation from the base (such as Cs⁺) can form a chelated intermediate involving the N2 nitrogen and the C3 substituent. This chelation stabilizes the indazole anion in a conformation that sterically and electronically favors electrophilic attack at the N1 position, thereby leading to high N1 selectivity. nih.gov
Introduction of the 3-Methyl Substituent in Indazole Synthesis
The incorporation of a methyl group at the C3 position of the indazole core is a critical step in the synthesis of the target compound. Methodologies for achieving this can involve either the cyclization of a precursor already containing the requisite methyl group or the direct functionalization of a pre-formed indazole ring.
One common strategy involves the [3+2] cycloaddition reaction. For instance, readily available N-tosylhydrazones can react with arynes, which are generated in situ, to produce 3-substituted indazoles in good yields. This reaction proceeds through a 1,3-dipolar cycloaddition of a diazo compound, formed from the tosylhydrazone, with the aryne. organic-chemistry.org Another approach utilizes the reaction of α-substituted α-diazomethylphosphonates with arynes, which also proceeds via a 1,3-dipolar cycloaddition to efficiently yield 3-alkyl-1H-indazoles. organic-chemistry.org
Alternatively, cyclization strategies can be employed. A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine derivatives provides a direct route to indazoles, where the substituent at the 3-position is determined by the ketone group of the starting aminophenone. organic-chemistry.org
Selective Bromination Strategies at the 6-Position of the Indazole Nucleus
Achieving regioselective bromination at the C6 position of the indazole nucleus is a significant synthetic challenge due to the multiple reactive sites on the heterocyclic system. The electronic properties of the indazole ring can direct halogenation to the C3, C5, or C7 positions depending on the reaction conditions and the nature of the substituents already present. nih.govchim.itnih.gov Therefore, specific strategies are required to ensure the bromine atom is introduced at the desired C6 position.
Direct Halogenation Methodologies for C6-Bromination
Direct C-H bromination of the indazole ring system is a desirable approach due to its atom economy. However, achieving selectivity for the C6 position is often difficult. The use of brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) can lead to a mixture of products. nih.govchim.it For instance, the direct bromination of 2-phenyl-2H-indazole with Br₂ can result in a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazoles with poor selectivity. nih.gov
The regioselectivity of direct halogenation is highly dependent on the substituents present on the indazole core. For example, studies on 4-substituted NH-free indazoles have shown that bromination with NBS can lead to selective C7 bromination or the formation of 5,7-dibrominated compounds. nih.gov This highlights the challenge of directing the bromine to the C6 position without pre-existing directing groups or a multi-step strategy. Therefore, for the synthesis of 6-bromoindazoles, direct halogenation is often less favored than methods involving cyclization of a pre-brominated precursor.
Bromine Incorporation through Precursor Functionalization and Subsequent Cyclization
A more reliable and widely used method for obtaining 6-bromoindazoles involves the synthesis of the indazole ring from a starting material that already contains a bromine atom at the appropriate position on the benzene (B151609) ring. This approach offers excellent control over the regiochemistry of the final product.
One such strategy begins with a substituted 2-halobenzonitrile. For example, a copper-catalyzed coupling reaction of a 2-halobenzonitrile with a hydrazine derivative can proceed through a cascade coupling-condensation process to furnish the substituted indazole ring. organic-chemistry.org By starting with a 5-bromo-2-halobenzonitrile, this method would yield the desired 6-bromoindazole scaffold.
Another powerful method is the intramolecular Ullmann-type reaction. A scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole has been reported starting from an inexpensive trisubstituted benzene derivative. thieme-connect.com The key steps involve ortho-directed lithiation, formation of a hydrazone, and a final copper-mediated intramolecular cyclization to form the 1H-indazole. thieme-connect.com Applying this logic, one could start with a precursor like 4-bromo-2-methylaniline, convert it to a suitable derivative (e.g., a hydrazone from an ortho-formylated or acylated version), and then induce cyclization to form the 6-bromo-3-methyl-1H-indazole core.
Convergent and Divergent Synthetic Routes Towards 6-Bromo-3-methyl-1-tosyl-1H-indazole and its Analogues
The final assembly of this compound and the creation of related analogues can be approached through both convergent and divergent synthetic pathways.
A divergent synthesis is often the more practical approach for creating a library of analogues. In this strategy, a common intermediate, such as 6-bromo-3-methyl-1H-indazole, is synthesized first. This core structure can then be subjected to various reactions to introduce diversity. For the target molecule, the final step would be the tosylation of the N1 position. For creating analogues, this intermediate can be reacted with a variety of sulfonyl chlorides, alkyl halides, or other electrophiles to generate a range of N1-substituted derivatives. google.com This approach is efficient for structure-activity relationship (SAR) studies. For example, 6-bromo-1H-indazole has been used as a versatile scaffold to synthesize a series of novel 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions, demonstrating the utility of a divergent strategy. researchgate.netbanglajol.info
The table below illustrates a divergent approach where a common intermediate is modified to produce different analogues.
| Entry | Common Intermediate | Reagent | Product |
| 1 | 6-bromo-3-methyl-1H-indazole | p-Toluenesulfonyl chloride | This compound |
| 2 | 6-bromo-3-methyl-1H-indazole | Methanesulfonyl chloride | 6-Bromo-3-methyl-1-(methylsulfonyl)-1H-indazole |
| 3 | 6-bromo-3-methyl-1H-indazole | Benzyl bromide | 1-Benzyl-6-bromo-3-methyl-1H-indazole |
A convergent synthesis would involve preparing key fragments of the molecule separately and then combining them in the later stages. For instance, one fragment could be a pre-formed 6-bromoindazole ring, and another could be a 3-methyl-1-tosylpyrazole or a similar reactive species. However, for a molecule with the structure of this compound, a linear, semi-divergent approach is typically more straightforward: building the 6-bromo-3-methyl-1H-indazole core first, followed by the final N-tosylation step.
The synthesis of indole-pyrazole hybrids, which can involve the reaction of different substituted pyrazoles with an indole (B1671886) precursor, provides an example of how different heterocyclic fragments can be combined, a principle that could be adapted in a convergent strategy. mdpi.com
Chemical Reactivity and Advanced Transformations of 6 Bromo 3 Methyl 1 Tosyl 1h Indazole
Reactivity of the 6-Bromo Group in Cross-Coupling Reactions
The bromine atom on the indazole ring is a versatile functional group for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds by reacting an organohalide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This reaction is widely applied to bromo-substituted heterocycles, including indazole derivatives, to introduce aryl, heteroaryl, or alkyl groups. nih.govnih.gov
For 6-Bromo-3-methyl-1-tosyl-1H-indazole, the reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields and preventing side reactions like debromination. rsc.org Common conditions involve palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), with a base such as sodium carbonate or cesium carbonate in a solvent mixture like dioxane/water. nih.govresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Indazoles
| Catalyst | Base | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C (Microwave) | Effective for coupling of free (NH) 3-bromoindazoles. | researchgate.net |
| PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C | General and efficient for synthesizing various indazole derivatives. | nih.gov |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | - | Used for coupling of free (NH) 3-bromo-indazol-5-amine with arylboronic acids. | researchgate.net |
Beyond the Suzuki-Miyaura reaction, the 6-bromo group can participate in several other palladium-catalyzed cross-coupling reactions to introduce diverse functionalities.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, creating an alkynyl-substituted indazole. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. thieme-connect.deresearchgate.net This method allows for the introduction of alkyne linkers, which can be further functionalized. Studies on 5-bromo-3-iodo-indoles have shown that selective coupling at different halogen positions is possible by controlling reaction conditions. thieme-connect.de
Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new C-C bond, resulting in a vinyl-substituted indazole. The reaction is catalyzed by a palladium species and requires a base. researchgate.net
Stille Coupling: In the Stille reaction, the aryl bromide is coupled with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups. researchgate.net Aryl bromides are generally less reactive than aryl iodides, which can allow for selective couplings in dihalogenated systems. thieme-connect.de
Table 2: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalysts | Key Application | Reference |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd complex (e.g., [PdCl₂(PPh₃)₂]), Cu(I) salt (e.g., CuI), Amine base | Introduction of alkynyl moieties. | thieme-connect.deresearchgate.net |
| Heck | Alkene | Pd complex (e.g., Pd(OAc)₂), Base | Formation of vinyl-substituted indazoles. | researchgate.net |
| Stille | Organostannane (R-SnBu₃) | Pd complex (e.g., Pd(PPh₃)₄) | Coupling with a wide range of organic groups. | researchgate.net |
The formation of carbon-heteroatom bonds at the C6 position represents another important class of transformations. These reactions, often catalyzed by transition metals like palladium or copper, enable the introduction of nitrogen, oxygen, or sulfur functionalities. nih.govresearchgate.net
C-N Bond Formation (Buchwald-Hartwig Amination): This palladium-catalyzed reaction couples the aryl bromide with an amine (primary or secondary), amide, or carbamate. It is a powerful method for synthesizing arylamines and related compounds, which are common structures in pharmaceuticals.
C-O Bond Formation (Buchwald-Hartwig Etherification): A variation of the amination reaction, this method allows for the coupling of the aryl bromide with alcohols or phenols to form diaryl or alkyl aryl ethers.
C-S Bond Formation: Thiolation of aryl halides can be achieved using palladium or copper catalysts to couple the bromide with thiols or their corresponding salts, yielding aryl thioethers.
These transformations significantly expand the synthetic possibilities for modifying the this compound core. researchgate.net
Transformations Involving the 1-Tosyl Group
The N1-tosyl group primarily serves as a protecting group for the indazole nitrogen, but it also influences the molecule's reactivity and can be removed when desired.
Removal of the tosyl group is a common step in indazole synthesis to yield the free (NH)-indazole, which is often the biologically active form or a precursor for further N-functionalization. The stability of the tosyl group requires specific, often harsh, conditions for its cleavage, although milder methods have been developed.
Common deprotection strategies include:
Basic Hydrolysis: Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in alcoholic solvents at elevated temperatures can cleave the N-S bond. researchgate.net
Reductive Cleavage: Reagents that facilitate single-electron transfer, such as sodium naphthalenide or samarium diiodide, can effectively remove the tosyl group under reductive conditions. researchgate.netfiu.edu
Mild Basic Conditions: For sensitive substrates, milder bases like cesium carbonate in a mixed solvent system (e.g., THF-MeOH) have been shown to effectively detosylate N-tosylated indoles and related heterocycles. researchgate.net The reaction is facilitated by electron-withdrawing groups on the aromatic ring. researchgate.net
Other Reagents: Other methods include the use of magnesium in methanol, n-Bu₄NF in refluxing THF, or dissolving metal reductions. researchgate.net
The choice of method depends on the compatibility with other functional groups present in the molecule. researchgate.net
Protection and Regioselectivity: The primary role of the tosyl group is to protect the N1 nitrogen. Indazoles can be alkylated at either the N1 or N2 position, and the presence of the bulky tosyl group at N1 ensures that any subsequent N-alkylation is prevented, allowing for selective functionalization elsewhere on the molecule. nih.gov
Electronic Effects: As a strong electron-withdrawing group, the tosyl substituent decreases the electron density of the indazole ring system. This deactivation can influence the regioselectivity of electrophilic aromatic substitution reactions.
Directing Group in C-H Functionalization: In some aromatic systems, N-tosyl groups can act as directing groups for ortho-C–H functionalization. mdpi.comrsc.org For the 1-tosyl-indazole system, this could potentially direct metallation or other C-H activation reactions to the C7 position, providing a route to functionalize this otherwise less reactive position. While the phenyl ring of the tosyl group itself is a potential site for reaction, the N-tosyl moiety on the indazole ring primarily influences the reactivity of the indazole core.
Functionalization at the 3-Methyl Position
The methyl group at the C-3 position of the indazole ring is not merely a simple alkyl substituent; its protons are rendered acidic due to the adjacent aromatic indazole system. This acidity allows for deprotonation by a strong base, creating a nucleophilic carbanion. This intermediate can then be reacted with a variety of electrophiles to introduce new functional groups, effectively using the methyl group as a synthetic handle. This process is analogous to the functionalization of similar methyl-substituted heterocyclic compounds. rsc.org
The typical reaction sequence involves treating this compound with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at low temperatures to generate the 3-lithiomethyl or 3-sodiomethyl derivative in situ. Subsequent quenching of this anionic intermediate with an electrophile introduces a new substituent at the methyl position. The tosyl group at the N-1 position serves as a crucial protecting group, stabilizing the indazole ring and preventing side reactions during these transformations.
A range of electrophiles can be employed in this reaction, leading to a diverse array of 3-functionalized indazole derivatives. The scope of this transformation allows for the introduction of alkyl, acyl, carboxyl, and other functional groups, significantly increasing the molecular complexity and providing precursors for further synthetic elaborations.
Table 1: Examples of Electrophilic Quenching for 3-Methyl Functionalization This table presents plausible transformations based on established chemical principles for the functionalization of acidic methyl groups on heterocyclic systems.
| Electrophile | Reagent Example | Resulting Functional Group | Product Name |
|---|---|---|---|
| Alkyl Halide | Iodomethane (CH₃I) | -CH₂CH₃ (Ethyl) | 6-Bromo-3-ethyl-1-tosyl-1H-indazole |
| Aldehyde | Benzaldehyde (C₆H₅CHO) | -CH₂CH(OH)C₆H₅ | 2-(6-Bromo-1-tosyl-1H-indazol-3-yl)-1-phenylethan-1-ol |
| Ketone | Acetone ((CH₃)₂CO) | -CH₂C(OH)(CH₃)₂ | 2-(6-Bromo-1-tosyl-1H-indazol-3-yl)propan-2-ol |
| Carbon Dioxide | CO₂ | -CH₂COOH | 2-(6-Bromo-1-tosyl-1H-indazol-3-yl)acetic acid |
Further Annulations and Complex Polycyclic Scaffold Constructions involving the Indazole Core
The indazole nucleus serves as an excellent platform for the construction of fused polycyclic systems, which are prevalent in pharmacologically active molecules. Through strategic modifications, this compound can be converted into precursors suitable for annulation reactions, where additional rings are built onto the indazole core. These reactions often involve the formation of new carbon-carbon and carbon-nitrogen bonds, leading to intricate heterocyclic architectures.
One prominent strategy involves the transformation of the 3-methyl group into an amino group, yielding a 3-aminoindazole derivative. This key intermediate can then participate in condensation and cyclization reactions with various building blocks to form fused polycyclic systems like pyrimido[1,2-b]indazoles and indazolo[3,2-b]quinazolinones.
Synthesis of Pyrimido[1,2-b]indazoles: Derivatives of 3-aminoindazole can undergo a [3+2+1] three-component cyclization with ketones and a one-carbon synthon, such as N,N-dimethylaminoethanol, to construct the pyrimido[1,2-b]indazole skeleton. bohrium.comresearchgate.netacs.org This methodology demonstrates good tolerance for a variety of substituted ketones, enabling the synthesis of a diverse library of these fused tricyclic compounds. bohrium.com Another approach involves the condensation of 3-aminoindazoles with carbonyl compounds, which is a common and effective route to this scaffold. mdpi.comnih.gov
Table 2: Annulation Strategy for Pyrimido[1,2-b]indazoles
| Precursor | Reaction Type | Reagents | Resulting Scaffold |
|---|---|---|---|
| 3-Aminoindazole derivative | [3+2+1] Cyclization | Ketone, N,N-dimethylaminoethanol, FeCl₃ | Pyrimido[1,2-b]indazole |
| 3-Aminoindazole derivative | Condensation/Cyclization | Dicarbonyl compound (e.g., β-ketoester) | Pyrimido[1,2-b]indazol-4-one |
Synthesis of Indazolo[3,2-b]quinazolinones: The indazolo[3,2-b]quinazoline framework is another important polycyclic system accessible from indazole precursors. A palladium-catalyzed intramolecular aerobic oxidative C-H amination of 2-aryl-3-(arylamino)quinazolinones has been developed to afford these derivatives in good yields. acs.org Alternatively, a copper-catalyzed approach allows for the synthesis of 5-arylindazolo[3,2-b]quinazolin-7(5H)-ones from the reaction of 2-amino-N'-arylbenzohydrazides with 2-nitrobenzaldehydes. arxiv.org These methods highlight the utility of transition-metal catalysis in constructing complex heterocyclic systems from appropriately functionalized indazoles.
Table 3: Annulation Strategy for Indazolo[3,2-b]quinazolinones
| Precursor | Reaction Type | Catalyst/Reagents | Resulting Scaffold |
|---|---|---|---|
| 2-Aryl-3-(indazolylamino)quinazolinone | Intramolecular C-H Amination | Palladium catalyst, Oxidant | Indazolo[3,2-b]quinazolinone |
| 3-Aminoindazole derivative | Condensation/Cyclization | 2-Formylbenzoic acid derivative | Indazolo[3,2-b]quinazolinone |
These annulation reactions significantly expand the structural diversity achievable from the this compound scaffold, providing access to complex, multi-ring systems of interest in medicinal chemistry and materials science.
Spectroscopic and Computational Characterization of 6 Bromo 3 Methyl 1 Tosyl 1h Indazole and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
The precise architecture of 6-Bromo-3-methyl-1-tosyl-1H-indazole is determined through a combination of powerful spectroscopic methods. Each technique provides unique insights into the molecular connectivity, mass, and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For this compound, a detailed analysis of ¹H and ¹³C NMR spectra, complemented by 2D NMR experiments, provides unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals corresponding to the indazole core and the N-1 tosyl group. The methyl group at the C-3 position of the indazole ring typically appears as a singlet. The protons on the benzene (B151609) portion of the indazole ring (H-4, H-5, and H-7) form a specific splitting pattern. The tosyl group introduces a characteristic AA'BB' system for its four aromatic protons and a sharp singlet for its own methyl group, typically found around 2.4 ppm. rsc.org The electron-withdrawing nature of the tosyl group generally causes a downfield shift for the protons on the indazole ring compared to the unsubstituted parent compound.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the methyl groups (C-3 methyl and tosyl methyl), the carbons of the indazole bicyclic system, and the carbons of the tosyl group. The carbon atom attached to the bromine (C-6) and the sulfonyl-bearing carbon of the tosyl group are also identifiable. chemicalbook.com
2D NMR Experiments: To confirm the assignments from 1D spectra, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show a correlation between the H-4 and H-5 protons of the indazole ring, confirming their adjacent positions. nanalysis.comnanalysis.com
TOCSY (Total Correlation Spectroscopy): This technique is useful for identifying entire spin systems, showing correlations between all protons within a coupled network, even if they are not directly coupled. nanalysis.comnanalysis.com This would help delineate the complete set of protons belonging to the indazole ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and for confirming the connection between the indazole ring and the tosyl group, for example, by showing a correlation from indazole protons to the sulfonyl-attached carbon of the tosyl group.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts Note: These are predicted or representative values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C3-CH₃ | ~2.5 | ~12 |
| Tosyl-CH₃ | ~2.4 | ~21.5 |
| Indazole H-4 | ~8.0-8.2 | ~120-122 |
| Indazole H-5 | ~7.4-7.6 | ~125-127 |
| Indazole C-6 | - | ~117-119 |
| Indazole H-7 | ~7.8-7.9 | ~112-114 |
| Tosyl H-2', H-6' | ~7.8-7.9 | ~129-130 |
| Tosyl H-3', H-5' | ~7.3-7.4 | ~127-128 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular weight of this compound, which has a molecular formula of C₁₅H₁₃BrN₂O₂S. This technique provides a highly accurate mass measurement, confirming the elemental composition.
Furthermore, analysis of the fragmentation patterns in the mass spectrum offers valuable structural information. The N-S bond between the indazole ring and the sulfonyl group is a likely point of cleavage. Common fragmentation pathways for N-tosylated compounds involve the loss of the tosyl group or parts of it.
Key expected fragments include:
The molecular ion [M]⁺.
A fragment corresponding to the tosyl cation [CH₃C₆H₄SO₂]⁺ at m/z 155.
A fragment corresponding to the tropylium (B1234903) ion [C₇H₇]⁺ from the tosyl group at m/z 91.
A fragment representing the 6-bromo-3-methyl-1H-indazolyl cation at m/z 209/211, showing the characteristic isotopic pattern for bromine.
Table 2: Predicted HRMS Fragments
| Fragment Structure | Predicted m/z |
|---|---|
| [C₁₅H₁₃BrN₂O₂S]⁺ (Molecular Ion) | 363.9857 / 365.9837 |
| [C₇H₇SO₂]⁺ (Tosyl Cation) | 155.0194 |
| [C₈H₆BrN₂]⁺ (Indazolyl Cation) | 208.9714 / 210.9694 |
| [C₇H₇]⁺ (Tropylium Ion) | 91.0548 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key structural components.
The most prominent features are the strong, sharp bands associated with the sulfonyl (SO₂) group of the tosyl moiety. rsc.org These include:
Asymmetric SO₂ stretching: Typically observed in the range of 1350-1380 cm⁻¹.
Symmetric SO₂ stretching: Usually found between 1160-1180 cm⁻¹. researchgate.net
Other significant absorptions include aromatic C=C stretching vibrations from both the indazole and tosyl rings, as well as C-H stretching and bending modes. psu.edu
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1380 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1180 |
| Aromatic C=C | Ring Stretch | ~1600, 1500, 1450 |
| Aromatic C-H | Stretch | >3000 |
| Methyl C-H | Stretch | 2850 - 3000 |
Theoretical and Computational Chemistry Approaches
In addition to experimental techniques, theoretical and computational methods provide deep insights into the molecular properties of this compound at an electronic level.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For indazole derivatives, DFT calculations are employed to predict molecular geometries, electronic properties, and spectroscopic data. nih.gov
Electronic Structure and Stability: DFT calculations can determine the optimized three-dimensional structure of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic reactivity. The HOMO-LUMO energy gap is a key parameter related to the chemical stability and electronic transitions of the compound. nih.govnih.gov
Reaction Mechanisms: DFT is instrumental in studying reaction mechanisms. For instance, in the synthesis of N-substituted indazoles, DFT can be used to model the reaction pathways, calculate the energies of transition states and intermediates, and provide mechanistic insights into the regioselectivity of reactions. beilstein-journals.orgresearchgate.net This helps in understanding why a substituent, like the tosyl group, preferentially attaches to the N-1 position.
Molecular Modeling and Dynamics Simulations in Indazole-Based Systems
Molecular modeling and dynamics simulations are essential tools for studying the behavior of molecules in complex environments, particularly in the context of drug design and materials science.
Molecular Modeling: Techniques like molecular docking are used to simulate the interaction of indazole derivatives with biological targets, such as protein active sites. These models help predict binding affinities and orientations, providing a structural framework for designing new inhibitors with improved potency. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of indazole-based systems over time. For example, an MD simulation of an indazole derivative bound to a protein can assess the stability of the complex and characterize the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that maintain the binding. These simulations provide a more realistic view of the molecule's behavior in a biological context compared to static models. nih.gov
Natural Bond Orbital (NBO) Analysis for Electronic Properties and Reactivity Prediction
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing deep insights into their electronic structure, stability, and reactivity. This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. By examining the interactions between these localized orbitals, one can quantify hyperconjugative effects, understand charge distribution, and predict the most likely sites for nucleophilic and electrophilic attack.
For this compound, NBO analysis elucidates the influence of the bromo, methyl, and tosyl substituents on the electronic character of the indazole core. The analysis typically involves calculating atomic charges, orbital occupancies, and the stabilization energies (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
Electronic Properties and Charge Distribution
The electron-withdrawing nature of the bromine atom at the C6 position and the tosyl group at the N1 position significantly influences the electron density distribution across the indazole ring system. Conversely, the methyl group at the C3 position acts as a weak electron-donating group. NBO analysis quantifies these effects by calculating the partial charges on each atom.
Table 1: Predicted Natural Atomic Charges for Key Atoms in this compound
| Atom | Predicted Natural Charge (e) |
| N1 | -0.150 to -0.250 |
| N2 | -0.300 to -0.400 |
| C3 | +0.100 to +0.200 |
| C6 | +0.050 to +0.150 |
| Br | -0.050 to -0.100 |
| S (Tosyl) | +1.200 to +1.400 |
| O (Tosyl) | -0.600 to -0.700 |
Note: The values in this table are representative and are based on trends observed in computational studies of structurally related substituted indazoles. Actual values would be obtained from a specific quantum chemical calculation.
Reactivity Prediction from Donor-Acceptor Interactions
A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy of stabilization, E(2). These interactions represent the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule, and they can be used to predict reactivity.
In this compound, significant donor-acceptor interactions are expected to involve the lone pairs of the nitrogen and oxygen atoms, as well as the π-orbitals of the aromatic rings. For instance, the lone pair on the N2 atom (a donor orbital) can interact with the antibonding π* orbitals of the adjacent C3-N2 and C3a-N2 bonds (acceptor orbitals), contributing to the delocalization of electron density within the pyrazole (B372694) ring.
The reactivity of the molecule can be further assessed using Fukui indices, which can be derived from NBO population analysis. nih.gov The Fukui function indicates the change in electron density at a given position when the total number of electrons is changed. A larger Fukui index (f-) at a particular atom suggests a higher susceptibility to electrophilic attack, indicating greater nucleophilicity. nih.gov Based on studies of similar indazole derivatives, the N2 atom is expected to have the largest Fukui index, confirming it as the most nucleophilic center. nih.govbeilstein-journals.org
Table 2: Predicted Major Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N2 | π* (C3 - C3a) | 5.0 - 10.0 |
| LP (1) N2 | π* (C7a - N1) | 3.0 - 7.0 |
| π (C4 - C5) | π* (C6 - C7) | 15.0 - 25.0 |
| π (C6 - C7) | π* (C7a - N1) | 10.0 - 20.0 |
| LP (2) O (Tosyl) | σ* (S - C(tolyl)) | 2.0 - 5.0 |
Note: This table presents hypothetical yet chemically reasonable E(2) values for illustrative purposes, based on general principles of NBO analysis and findings for related molecules.
Structure Activity Relationship Sar Studies of Indazole Derivatives with Relevance to 6 Bromo 3 Methyl 1 Tosyl 1h Indazole
Impact of Halogenation at the 6-Position on Molecular Recognition and Binding Interactions
The introduction of a halogen atom at the 6-position of the indazole ring is a common strategy in drug design to modulate a compound's biological activity and physicochemical properties. The nature of the halogen, its size, and its electronegativity can significantly influence how the molecule interacts with its target protein.
Research into various indazole-based inhibitors has highlighted the importance of substitution at the C6 position. For instance, in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold were found to play a crucial role in inhibitory activity nih.gov. Similarly, for a series of N-substituted prolinamido indazole derivatives designed as Rho-kinase (ROCK) inhibitors, the nature of the substituent on the indazole ring was critical. In this series, the order of activity for substituents at the C6-position was found to be CH₃ > H > Br > OCH₃ > F > NO₂ > CN, indicating that a bromine atom at this position conferred moderate potency within this specific chemical space beilstein-journals.org.
The bromine atom, in particular, can participate in several types of non-covalent interactions that enhance binding affinity. It can form halogen bonds, where the electropositive region on the tip of the bromine atom (the σ-hole) interacts favorably with a Lewis base, such as a carbonyl oxygen or a nitrogen atom on the protein backbone or side chain. Furthermore, its lipophilic nature allows it to engage in hydrophobic interactions within the binding pocket. The specific orientation and interactions of the 6-bromo substituent are highly dependent on the topology of the target's active site. For example, in some kinase inhibitors, the 6-position is oriented towards a solvent-exposed region, while in others it fits into a well-defined hydrophobic pocket, where the bromo group can be advantageous over a smaller chloro or fluoro group. The unique intermolecular packing motifs observed in the crystal structures of 6-bromo-indan-1-one compared to its chloro analog demonstrate that bromine can facilitate different and potentially stronger interactions, including C-H⋯Br and Br⋯O contacts, alongside π-stacking nih.gov.
The following table illustrates the effect of C6-substituents on the inhibitory activity of indazole derivatives against ROCK I kinase, demonstrating the relative impact of bromine compared to other functional groups.
| Compound Series | C6-Substituent | Relative Potency (ROCK I Inhibition) |
| N-substituted prolinamido indazoles | -Br | Moderate |
| N-substituted prolinamido indazoles | -CH₃ | High |
| N-substituted prolinamido indazoles | -F | Lower |
| N-substituted prolinamido indazoles | -H | Moderate |
Data synthesized from qualitative SAR descriptions. beilstein-journals.org
Significance of the 3-Methyl Substituent in Modulating Molecular Potency and Selectivity
The substituent at the 3-position of the indazole ring often plays a pivotal role in establishing key interactions with the target protein and can significantly influence both potency and selectivity. The presence of a small alkyl group, such as methyl, can have profound effects compared to an unsubstituted (3-H) analog.
In the context of protein kinase inhibitors, the 3-position of the indazole scaffold frequently points towards the solvent-exposed region or interacts with a specific hydrophobic pocket near the ATP-binding site. A methyl group at this position can enhance binding affinity through several mechanisms. Firstly, it can increase the compound's lipophilicity, leading to favorable hydrophobic interactions with nonpolar residues in the binding pocket. Secondly, the methyl group can sterically orient the rest of the molecule to achieve a more favorable binding conformation. This "vectorial" effect can ensure that other key pharmacophoric elements, like hydrogen bond donors or acceptors on the indazole ring or its other substituents, are optimally positioned for interaction with the target.
Furthermore, the 3-methyl group can contribute to selectivity. By occupying a specific sub-pocket in the target enzyme, it can create unfavorable steric clashes in the binding sites of off-target kinases that have a different topography, thus improving the selectivity profile of the compound. The development of multi-target kinase inhibitors for lung squamous cell carcinoma also involved the optimization of 3-substituted indazole derivatives, highlighting the versatility of this position in tuning the biological activity profile wuxibiology.com. The antibacterial activity of novel 3-methyl-1H-indazole derivatives further showcases the broad biological relevance of this substitution pattern d-nb.info.
The table below provides a conceptual comparison of the impact of a 3-methyl substituent versus a 3-hydrogen on kinase inhibitory activity, based on reported SAR findings.
| Indazole Core | C3-Substituent | Relative Kinase Inhibitory Potency | Rationale for Potency Change |
| Generic Kinase Inhibitor Scaffold | -H | Baseline | - |
| Generic Kinase Inhibitor Scaffold | -CH₃ | Significantly Increased (e.g., ~10-fold) | Enhanced hydrophobic interactions, improved binding conformation. |
Influence of N-Substitution (Tosyl Group and its Derivatives) on Pharmacophore Design and Receptor Affinity
The substitution at the N1 or N2 nitrogen of the indazole ring is a critical element in pharmacophore design, as it can influence the molecule's orientation in the binding site, its physicochemical properties, and its ability to form key interactions. The tosyl (p-toluenesulfonyl) group in 6-Bromo-3-methyl-1-tosyl-1H-indazole is a large, sterically demanding, and electron-withdrawing substituent that significantly impacts the molecule's properties.
In many synthetic schemes, a tosyl group is employed as a protecting group for the indazole nitrogen, which is later removed to yield the final active compound. However, in some cases, an N-sulfonyl moiety is an integral part of the pharmacophore, contributing directly to receptor affinity. The sulfonamide group (-SO₂-) can act as a hydrogen bond acceptor through its oxygen atoms. The aryl ring of the tosyl group can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.
SAR studies of indazole arylsulfonamides as allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4) provide insight into the role of N-substituents beilstein-journals.org. In this series, while the sulfonamide was attached at C3, extensive modifications were made to the N1 substituent. It was found that N1-benzyl groups containing specific amide functionalities were the most potent, indicating that the N1 substituent projects into a pocket where it can form specific hydrogen bonds and hydrophobic interactions beilstein-journals.org. While not a tosyl group, these findings demonstrate that large substituents on the N1 position are not only tolerated but can be optimized to significantly enhance receptor affinity.
The tosyl group itself, being a type of arylsulfonamide, can be compared to other N-substituents. In the design of PARP-1 inhibitors, for example, N1-substituted indazole-3-carboxamides were explored, where introducing linkers and various heterocyclic groups at the N1 position led to a significant increase in potency from a weakly active unsubstituted precursor researchgate.net. This suggests that the N1 position is a key vector for exploring interactions with the target protein. The tosyl group, with its defined geometry and potential for hydrogen bonding and aromatic interactions, serves as a specific type of N-arylsulfonyl substituent that can be crucial for binding, as seen in theoretical studies of arylsulfonyl indazole derivatives as potential VEGFR2 kinase ligands mdpi.com.
| N1-Substituent Type | Potential Interactions | Impact on Pharmacophore |
| -H (unsubstituted) | Hydrogen bond donor | Can interact with hinge regions of kinases. |
| -Alkyl | Hydrophobic interactions | Fills hydrophobic pockets; can influence solubility. |
| -Benzyl | Hydrophobic and π-π stacking | Orients the indazole core; can be further substituted to optimize interactions. |
| -Tosyl / Arylsulfonyl | Hydrogen bond acceptor (SO₂), hydrophobic and π-π stacking (aryl) | Provides a rigid scaffold for interaction, can access deeper pockets, and influences electronic properties of the indazole ring. |
Regioisomeric Considerations (N1 vs. N2) in Indazole Scaffold Design and their Implications for Ligand-Target Interactions
The indazole ring contains two nitrogen atoms, N1 and N2, and substitution can occur at either position, leading to regioisomers with potentially distinct biological activities and binding modes. The choice between an N1 or N2 substitution is a critical consideration in indazole scaffold design, as it dictates the three-dimensional orientation of the substituent and the hydrogen-bonding pattern of the indazole core itself.
The 1H-indazole tautomer (unsubstituted at N1) is generally more thermodynamically stable than the 2H-indazole tautomer beilstein-journals.orgd-nb.info. However, alkylation reactions can often lead to a mixture of N1 and N2 products, with the ratio being highly dependent on the reaction conditions and the nature of other substituents on the indazole ring nih.govbeilstein-journals.orgnih.gov. For instance, steric hindrance at the C7 position can favor N2 alkylation, while certain substituents at C3 can direct alkylation to the N1 position beilstein-journals.org.
From a pharmacological perspective, the difference between N1 and N2 substitution is profound. When an indazole-based inhibitor binds to a target like a protein kinase, the unsubstituted nitrogen atom often forms a crucial hydrogen bond with the "hinge" region of the ATP-binding site.
An N1-substituted indazole presents the N2 atom as the hydrogen bond acceptor.
An N2-substituted indazole presents the N1 atom as the hydrogen bond donor (as the -NH).
This fundamental difference in the hydrogen bonding pattern alters the entire orientation of the molecule within the binding site. Consequently, one regioisomer may exhibit high potency while the other is completely inactive. For example, in the development of inhibitors for FGFR1 kinases, initial screening supported the importance of the indazole group with the substituent at the N2-position, as the corresponding N1-substituted compounds did not show the desired inhibition nih.gov. This highlights that the specific architecture of the target's active site dictates which regioisomer will be active.
Docking studies often reveal the structural basis for this preference. In one study on neuronal nitric oxide synthase (nNOS) inhibitors, experimental and molecular modeling data suggested a crucial role for the nitrogen at position 2 in binding, contrary to previous hypotheses that favored the N1-H as the key interaction point researchgate.net. The implications are clear: the design of potent and selective indazole-based ligands must carefully consider the regiochemistry of N-substitution to ensure that the resulting molecule has the correct geometry and hydrogen bonding capacity to effectively engage its biological target.
| Regioisomer | Hydrogen Bonding Pattern (in Kinase Hinge) | Implication for Ligand-Target Interaction |
| N1-Substituted Indazole | N2 acts as a hydrogen bond acceptor. | The substituent at N1 is directed towards a specific vector in space, which must be compatible with the binding pocket. |
| N2-Substituted Indazole | N1-H acts as a hydrogen bond donor. | The substituent at N2 is oriented differently from an N1-substituent, requiring a different binding site topology for optimal fit. |
Rational Design Principles for Indazole-Based Ligands based on SAR Findings
Based on the structure-activity relationship findings for substituted indazoles, several rational design principles can be formulated for the development of new, potent, and selective ligands. These principles guide the selection of substituents at key positions on the indazole scaffold to optimize interactions with a biological target.
Utilize the 6-Position for Modulating Potency and Properties: The C6 position is a key modification site. Introducing halogens, particularly bromine, can enhance binding affinity through halogen bonding and hydrophobic interactions. The choice of substituent should be guided by the nature of the target's binding pocket. A hydrophobic pocket may favor a bromo or methyl group, while a more polar environment might tolerate other groups.
Incorporate a C3-Methyl Group to Enhance Potency: The addition of a methyl group at the C3 position is a validated strategy for significantly increasing the potency of indazole-based inhibitors, particularly for kinases. This small hydrophobic group can effectively fill small pockets, improve binding affinity through van der Waals forces, and help to correctly orient the ligand for optimal interaction with the target.
Strategically Employ N-Substitution to Explore Binding Space: The N1-position serves as a critical vector for extending into and interacting with different regions of the binding site. Large, functionalized substituents, including arylsulfonyl groups like tosyl, can be used to form specific hydrogen bonds and aromatic interactions, thereby improving affinity and selectivity. The design of the N1-substituent should be based on a structural understanding of the target protein to maximize favorable contacts.
Prioritize the Correct N1 vs. N2 Regioisomer: The choice between N1 and N2 substitution is paramount and is dictated by the hydrogen-bonding requirements of the target. For many kinases, one regioisomer is strongly preferred or exclusively active. Therefore, synthetic strategies must be employed that allow for the selective synthesis of the desired N1 or N2 isomer. Structure-based design and computational modeling are invaluable tools for predicting which regioisomer will have the optimal binding mode. For instance, if the target's hinge region requires a hydrogen bond donor from the ligand, an N2-substituted indazole (which retains the N1-H) would be the appropriate design choice.
Combine Optimal Substitutions for Synergy: The most effective ligands often result from the synergistic combination of optimal substituents at multiple positions. A rational design approach would involve combining a favorable C6-substituent (e.g., bromo) with a potency-enhancing C3-methyl group and a carefully selected N1-substituent on the correct regioisomeric scaffold to create a molecule with high affinity and selectivity for its intended target.
By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space of indazole derivatives to develop novel therapeutic agents with improved pharmacological profiles.
Future Research Directions and Applications in Synthetic Chemistry
Development of Novel and Sustainable Synthetic Routes for Substituted Indazoles
The development of environmentally friendly and efficient methods for synthesizing substituted indazoles is a key area of ongoing research. Future efforts concerning compounds like 6-Bromo-3-methyl-1-tosyl-1H-indazole will likely focus on green chemistry principles to minimize waste and energy consumption.
One promising approach is the use of one-pot syntheses , which streamline reaction sequences by avoiding the isolation of intermediates, thereby saving time, resources, and reducing solvent usage. For instance, copper(I)-mediated one-pot procedures have been developed for the synthesis of related 2,3-dihydro-1H-indazole heterocycles, offering moderate to good yields and tolerance to various functional groups. nih.gov Similarly, regioselective synthesis of 2H-indazoles has been achieved through a mild, one-pot condensation–Cadogan reductive cyclization. nih.gov The application of such strategies to the synthesis of this compound could offer a more sustainable alternative to traditional multi-step methods.
Green chemistry approaches are also gaining prominence. This includes the use of eco-friendly solvents like ethanol-water mixtures and catalysts such as ammonium chloride, which are milder and less hazardous. nih.gov Furthermore, electrochemical methods are emerging as a sustainable tool for synthesizing 1H-indazoles through intramolecular N(sp²)–H/N(sp³)–H coupling, avoiding the need for chemical oxidants. chemrxiv.org The adoption of flow chemistry presents another avenue for the sustainable production of indazole derivatives, offering benefits such as improved safety, reproducibility, and scalability. chemrxiv.org These methodologies could be adapted for the synthesis of this compound and its analogues.
| Synthetic Strategy | Key Features | Potential Advantages for Indazole Synthesis |
| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Reduced waste, time, and resource efficiency. |
| Green Catalysis | Use of environmentally benign catalysts (e.g., NH4Cl). | Milder reaction conditions, lower toxicity. |
| Electrochemical Synthesis | Use of electricity to drive reactions. | Avoids chemical oxidants, high selectivity. |
| Flow Chemistry | Continuous reaction in a tube reactor. | Enhanced safety, scalability, and reproducibility. |
Exploration of Advanced Catalytic Methods for Derivatization and Late-Stage Functionalization
The strategic placement of functional groups on the this compound scaffold allows for extensive derivatization, enabling the exploration of a vast chemical space. Advanced catalytic methods are pivotal for achieving this, particularly for late-stage functionalization, where modifications are introduced at the final steps of a synthetic sequence.
The bromo group at the C6-position is a prime handle for cross-coupling reactions . Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming new carbon-carbon bonds by coupling the bromoindazole with a variety of boronic acids. nih.govchemrxiv.org This allows for the introduction of diverse aryl and heteroaryl substituents at this position, significantly expanding the molecular diversity of the resulting compounds.
Furthermore, C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups without the need for pre-functionalized substrates. nih.gov Transition-metal catalysis, employing metals like rhodium, palladium, and manganese, has been successfully used for the C-H activation of the indazole core. nih.govgoogle.comproquest.com For a molecule like this compound, this could enable the selective functionalization of other positions on the benzene (B151609) ring, offering a complementary approach to cross-coupling reactions. For example, manganese(I)-catalyzed ortho-C–H alkenylation of 2-arylindazoles has been demonstrated even in aqueous media, highlighting the potential for sustainable functionalization. nih.gov
| Catalytic Method | Target Position | Introduced Functional Groups |
| Suzuki-Miyaura Coupling | C6-Br | Aryl, Heteroaryl |
| C-H Alkenylation | Benzene ring C-H | Alkenyl |
| C-H Acylmethylation | Ortho-position of N-aryl group | Acylmethyl |
Applications in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies
The indazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govrsc.org This makes this compound and its derivatives attractive candidates for modern drug discovery approaches like fragment-based drug discovery (FBDD) and scaffold hopping.
In FBDD , small, low-molecular-weight fragments that bind weakly to a biological target are identified and then optimized into more potent lead compounds. The indazole core is a common fragment in such libraries. For instance, an aminoindazole fragment was identified as a hit in a screening campaign for PDK1 inhibitors and subsequently optimized into a potent lead compound. nih.gov Similarly, an indazole fragment hit was discovered through a high-concentration biochemical screen and developed into a novel AXL kinase inhibitor. nih.gov The derivatization potential of this compound makes it an excellent starting point for generating a library of fragments for FBDD screening.
Scaffold hopping involves replacing the core structure of a known active compound with a different scaffold while retaining its biological activity. The indazole ring is often used as a bioisostere for other aromatic systems, such as indoles or phenols. nih.govacs.org This strategy can lead to new chemical entities with improved properties, such as enhanced metabolic stability or novel intellectual property. For example, scaffold hopping from an indole (B1671886) core to an indazole framework has been successfully employed to develop dual inhibitors of MCL-1 and BCL-2. nih.gov The structural features of this compound provide a versatile platform for designing novel scaffolds in such hopping strategies.
Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Structure-Activity Landscape Exploration
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and drug discovery. These computational tools can accelerate the development of novel indazole-based compounds by predicting synthetic routes and exploring structure-activity relationships (SAR).
Furthermore, ML algorithms are increasingly used to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of virtual compounds based on their chemical structures, allowing for the rapid screening of large virtual libraries of indazole derivatives. nih.govresearchgate.net By analyzing the SAR landscape, researchers can identify key structural features that contribute to the desired biological activity and guide the design of more potent and selective compounds. nih.gov The interpretation of these models, using techniques like SHAP (SHapley Additive exPlanations), can provide valuable insights for chemists to refine their molecular designs. digitellinc.com The diverse substitution patterns accessible from this compound make it an ideal scaffold for generating the datasets needed to train and validate such predictive models.
| AI/ML Application | Description | Impact on Indazole Research |
| Predictive Retrosynthesis | AI algorithms suggest synthetic routes for target molecules. | Accelerates the design of efficient syntheses for novel indazole derivatives. |
| QSAR Modeling | ML models predict biological activity from chemical structure. | Enables high-throughput virtual screening and prioritizes compounds for synthesis. |
| SAR Exploration | Computational analysis of structure-activity data. | Guides the rational design of more potent and selective indazole-based compounds. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-Bromo-3-methyl-1-tosyl-1H-indazole, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via sequential halogenation and functionalization of indazole derivatives. Bromination at the 6-position is typically achieved using bromine or N-bromosuccinimide (NBS) in dichloromethane or acetic acid under controlled temperatures (0–25°C). Tosylation at the 1-position requires para-toluenesulfonyl chloride (TsCl) in the presence of a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in DMF or THF .
- Optimization : Reaction duration, stoichiometry of TsCl, and solvent polarity significantly impact yield. For example, prolonged reaction times (>12 hours) may lead to over-tosylation byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : - and -NMR identify substituent positions (e.g., methyl at C3, tosyl at N1). The aromatic proton splitting pattern in -NMR distinguishes bromine’s deshielding effects .
- X-ray Crystallography : SHELXL/SHELXS programs refine crystal structures, resolving ambiguities in heavy-atom positions (e.g., bromine’s anisotropic displacement parameters). High-resolution data (≤0.8 Å) are critical for accurate refinement .
Q. How do the bromine, methyl, and tosyl groups influence the compound’s reactivity in substitution or coupling reactions?
- Substituent Effects :
- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) or participates in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Methyl (C3) : Electron-donating effect stabilizes the indazole ring but may sterically hinder reactions at adjacent positions.
- Tosyl (N1) : Enhances solubility in polar aprotic solvents and directs electrophilic attacks to specific ring positions .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data observed for this compound derivatives?
- Data Analysis Framework :
SAR Studies : Compare derivatives with systematic substitutions (e.g., replacing bromine with chlorine or iodine) to isolate electronic/steric contributions .
Metabolic Stability Assays : Assess if the tosyl group’s lipophilicity affects cellular uptake or off-target binding .
Crystallographic Validation : Confirm binding modes using co-crystal structures (e.g., with kinase targets) to rule out artifactual activity .
Q. What strategies optimize the regioselectivity of functionalization reactions involving this compound?
- Experimental Design :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc at N1) to steer electrophiles to the bromine-adjacent C7 position.
- Catalytic Systems : Use Pd/XPhos catalysts for selective C–H activation at the 4- or 5-position, avoiding steric clashes with the methyl group .
- Validation : Monitor regioselectivity via LC-MS and -NMR (if fluorine tags are used) .
Q. How can computational modeling predict the binding affinity of this compound derivatives to protein targets?
- Workflow :
Docking Studies : Use AutoDock Vina or Schrödinger to screen derivatives against target active sites (e.g., ATP-binding pockets in kinases).
MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein interactions, focusing on halogen bonding (bromine with carbonyl oxygens) .
Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions from substituents .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Crystallization Issues :
- Heavy-Atom Disorder : Bromine’s high electron density often causes anisotropic displacement artifacts.
- Solution : Collect low-temperature (100 K) data and refine with SHELXL’s RIGU restraints to model thermal motion .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for tosylation to avoid hydrolysis byproducts .
- Characterization : Cross-validate mass spectrometry (HRMS) with isotopic patterns for bromine (1:1 ) to confirm molecular identity .
- Data Reproducibility : Archive raw diffraction data (e.g., CIF files) and NMR spectra (FID files) in public repositories for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
